molecular formula C14H23N3O2 B13879108 Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate

Cat. No.: B13879108
M. Wt: 265.35 g/mol
InChI Key: KLNZSWYXNHXKOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate typically involves a series of chemical reactions including amino protection, alkylation, and acylation. One common method involves the protection of the amino group, followed by alkylation with tert-butyl bromoacetate, and subsequent acylation with 1-methyl-1H-imidazole-5-carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate is unique due to the presence of the 1-methyl-1H-imidazole-5-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 4-(3-methylimidazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-7-5-11(6-8-17)12-9-15-10-16(12)4/h9-11H,5-8H2,1-4H3

InChI Key

KLNZSWYXNHXKOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2C

Origin of Product

United States

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